molecular formula C17H18N8S B15118544 9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine

9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine

Cat. No.: B15118544
M. Wt: 366.4 g/mol
InChI Key: NKBULRGBDAEFIM-UHFFFAOYSA-N
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Description

9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine is a complex organic compound that features a purine core substituted with an ethyl group and a piperazine ring fused with a thiazolo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine is unique due to its specific combination of a purine core with a thiazolo[4,5-c]pyridine-piperazine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18N8S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C17H18N8S/c1-2-23-11-21-14-15(23)19-10-20-16(14)24-5-7-25(8-6-24)17-22-12-9-18-4-3-13(12)26-17/h3-4,9-11H,2,5-8H2,1H3

InChI Key

NKBULRGBDAEFIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CN=C5

Origin of Product

United States

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